molecular formula C14H18N2O B6753727 (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone

(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone

Cat. No.: B6753727
M. Wt: 230.31 g/mol
InChI Key: XWASLHNPRAFXNR-UHFFFAOYSA-N
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Description

(6,6-Dimethyl-3-azabicyclo[310]hexan-3-yl)-(6-methylpyridin-2-yl)methanone is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-9-5-4-6-12(15-9)13(17)16-7-10-11(8-16)14(10,2)3/h4-6,10-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWASLHNPRAFXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CC3C(C2)C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core and the subsequent attachment of the pyridinyl group. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-chloropyridin-2-yl)methanone
  • (6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-fluoropyridin-2-yl)methanone

Uniqueness

(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(6-methylpyridin-2-yl)methanone is unique due to its specific bicyclic structure and the presence of the methylpyridinyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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